1,N6-Ethenoadenine

説明

Overview of εA as a DNA Adduct in Biological Systems

1,N6-Ethenoadenine (εA) is a type of DNA adduct, which is a segment of DNA bound to a cancer-causing chemical. nih.govuni.lu This specific adduct is formed when the adenine (B156593) (A) base in DNA reacts with certain chemical agents. nih.govnih.gov These agents can be from external (exogenous) sources or internal (endogenous) cellular processes. sigmaaldrich.comdrugbank.com

Prominent exogenous sources include exposure to industrial chemicals like vinyl chloride, a known human carcinogen used in the production of polyvinyl chloride (PVC), and vinyl carbamate (B1207046). nih.govsigmaaldrich.comnih.gov Endogenous formation of εA primarily occurs through lipid peroxidation, a process initiated by oxidative stress where reactive molecules damage lipids within the cell. sigmaaldrich.comdrugbank.com The byproducts of lipid peroxidation, such as certain α,β-unsaturated aldehydes, can then react with DNA to form εA. nih.gov

Once formed, εA is a lesion in the genomic DNA. nih.gov It has been detected in various human tissues and its levels can be indicative of exposure to certain carcinogens or the presence of inflammatory diseases. nih.govsigmaaldrich.com The presence of εA in DNA is significant because it disrupts the normal structure and function of the DNA molecule. nih.gov

Contextualization within Genomic Stability and Damage

The formation of εA represents a form of DNA damage that challenges genomic stability. nih.govepa.gov Genomic stability is crucial for the accurate transmission of genetic information from one generation of cells to the next. DNA lesions like εA can interfere with essential cellular processes such as DNA replication and transcription. nih.govdrugbank.com If not repaired, these adducts can lead to the introduction of mutations, threatening the integrity of the genome. epa.gov

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of lesions like εA. The primary pathways responsible for repairing εA are Base Excision Repair (BER) and Direct Reversal Repair (DRR). nih.govdrugbank.com

Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG) in humans (also known as AAG), which recognizes and excises the damaged εA base. nih.govsigmaaldrich.comepa.gov This creates an abasic site, which is then further processed by other enzymes to restore the correct adenine base. epa.gov

Direct Reversal Repair (DRR): In this pathway, enzymes from the AlkB family, such as E. coli AlkB and its human homologues ALKBH2 and ALKBH3, directly reverse the damage. nih.govnih.gov These enzymes oxidatively dealkylate the εA lesion, converting it back to a normal adenine base without excising it from the DNA backbone. nih.govuni.lu

The efficiency of these repair pathways can be influenced by factors such as the local DNA sequence context and the packaging of DNA into chromatin in eukaryotic cells. nih.govdrugbank.comuni.lu

Significance in Mutagenesis and Carcinogenesis Research

The persistence of unrepaired εA lesions is highly significant in the fields of mutagenesis and carcinogenesis. nih.govnih.gov When a DNA polymerase encounters an εA adduct during replication, it can misinterpret the damaged base and insert an incorrect nucleotide opposite it. This process, known as translesion synthesis, leads to mutations. nih.gov

Research has shown that εA is a mutagenic lesion in human cells, inducing several types of point mutations. nih.govnih.gov The most common mutations observed are A→T transversions, followed by A→G and A→C mutations. nih.govnih.gov This miscoding potential is a critical link between the formation of the adduct and the initiation of cancer. nih.govnih.gov

The mutagenic properties of εA have been directly implicated in the development of cancer. sigmaaldrich.comnih.gov For instance, the specific A:T→T:A transversions induced by εA have been found in the p53 tumor suppressor gene and ras oncogenes in tumors associated with vinyl chloride exposure in humans and animals. nih.govnih.gov This correlation provides strong evidence for the role of εA as an initiating lesion in certain types of cancer, including those of the liver, lung, and colon. sigmaaldrich.comnih.govuni-freiburg.de Consequently, εA serves as an important biomarker for studying the mechanisms of chemical carcinogenesis and for assessing cancer risk associated with environmental and endogenous DNA damage. nih.govuni.lu

| Research Finding | Organism/System | Mutation Frequency/Type | Significance |

| εA mutagenicity in repair-proficient E. coli | E. coli (wild-type) | Negligible (<0.5%) | Highlights the efficiency of bacterial repair mechanisms like AlkB. nih.govnih.gov |

| εA mutagenicity in repair-deficient E. coli | E. coli (AlkB-deficient) | 35% (25% A→T, 5% A→G, 5% A→C) | Demonstrates the crucial role of AlkB in preventing εA-induced mutations. nih.govnih.gov |

| εA mutagenicity in mammalian cells | Simian kidney cells | 70% base substitutions (primarily εA→G) | Shows that εA is a potent mutagen in mammalian systems. nih.gov |

| εA mutagenicity in human cells | Human cells | Induces A→T, A→G, and A→C mutations | Confirms the mutagenic potential of εA in humans and links it to specific cancer-related mutations. nih.govnih.gov |

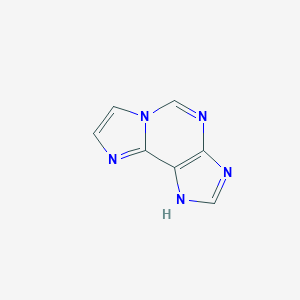

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-imidazo[2,1-f]purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVOXGPIHFKUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160768 | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13875-63-3 | |

| Record name | Ethenoadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,N6-Ethenoadenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,N(6)-Ethenoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ETHENOADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms of 1,n6 Ethenoadenine Adducts in Dna

Endogenous Formation Pathways

Endogenous formation of 1,N6-ethenoadenine arises from processes occurring within the body, primarily driven by oxidative stress and subsequent lipid peroxidation. nih.govoup.com Chronic inflammation is a key condition that fosters this environment. jpp.krakow.plresearchgate.net

Lipid peroxidation (LPO) is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to their degradation. amegroups.org This process generates a variety of reactive byproducts, including aldehydes that can react with DNA bases to form adducts like εA. jpp.krakow.plamegroups.org

A significant product of lipid peroxidation is 4-hydroxy-2-nonenal (4-HNE). amegroups.orgcapes.gov.br This reactive aldehyde can interact with DNA bases, including adenine (B156593), to form exocyclic adducts. amegroups.orgoup.com The reaction involves the formation of a covalent bond between 4-HNE and the adenine base, resulting in the this compound structure. amegroups.orgoup.com Studies have shown a significant correlation between the levels of 4-HNE and the presence of etheno-DNA adducts in tissues. amegroups.org

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are key initiators of lipid peroxidation. czytelniamedyczna.plresearchgate.net ROS, such as superoxide (B77818) and hydroxyl radicals, can directly attack polyunsaturated fatty acids in cell membranes, starting the chain reaction of lipid peroxidation. czytelniamedyczna.pl Similarly, RNS, like peroxynitrite formed from the reaction of nitric oxide and superoxide, can also induce lipid peroxidation. oup.com This cascade of events leads to the production of reactive aldehydes, which are the direct precursors for εA formation. czytelniamedyczna.plresearchgate.net The generation of these reactive species is a hallmark of oxidative stress. czytelniamedyczna.pl

Oxidative stress describes an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates or repair the resulting damage. nih.gov This state of heightened oxidative activity promotes the peroxidation of lipids, leading to the formation of DNA-reactive aldehydes and subsequently, this compound adducts. nih.govuchicago.edu Conditions such as metal storage genetic disorders, like Wilson's disease and primary hemochromatosis, are associated with increased oxidative stress, enhanced lipid peroxidation, and consequently, higher levels of εA in DNA. aacrjournals.orgoup.com

Chronic inflammation is a significant contributor to the endogenous formation of this compound. jpp.krakow.plresearchgate.net Inflammatory processes lead to the recruitment and activation of immune cells, such as leukocytes, which release large quantities of ROS and RNS. czytelniamedyczna.plresearchgate.net This sustained release of reactive species creates a state of chronic oxidative stress, which in turn drives lipid peroxidation and the generation of aldehydes that form etheno adducts. researchgate.netczytelniamedyczna.pl Therefore, chronic inflammatory diseases are often associated with increased levels of εA in the affected tissues, highlighting the role of inflammation as a key modulator of this type of DNA damage. researchgate.netcapes.gov.br

Lipid Peroxidation (LPO) Byproducts as Precursors

Exogenous Formation Pathways

The formation of this compound is not limited to internal metabolic processes. Exposure to certain environmental and industrial chemicals can also lead to the creation of this DNA adduct. A primary example of an exogenous agent is vinyl chloride, a known human carcinogen. nsf.govmdpi.com The metabolic activation of vinyl chloride in the body produces reactive intermediates, such as chloroethylene oxide and chloroacetaldehyde (B151913), which can directly react with adenine in DNA to form this compound. uchicago.eduresearchgate.net

Vinyl Chloride (VC) Metabolism

Vinyl chloride (VC), a known human carcinogen used extensively in the plastics industry, is a primary exogenous source leading to the formation of this compound. nsf.govuzh.chcapes.gov.br The carcinogenicity of VC is not due to the compound itself but requires metabolic activation, a process that occurs primarily in the liver. researchgate.netcapes.gov.brnih.gov

The key enzyme responsible for the initial oxidative metabolism of VC is cytochrome P450 2E1 (CYP2E1). uzh.chresearchgate.net This metabolic pathway transforms VC into highly reactive electrophilic intermediates. uzh.chcanada.ca These reactive metabolites can then form covalent bonds with DNA, leading to the creation of several DNA adducts, including this compound. uzh.chcapes.gov.br While the liver, specifically hepatocytes, is the main site of VC metabolism, the resulting reactive metabolites can be transported through the bloodstream to other tissues, enabling DNA adduct formation in various organs. researchgate.netcanada.ca

The formation of etheno adducts like εA is a crucial event linking VC exposure to its mutagenic and carcinogenic effects. nsf.govcapes.gov.br These lesions are promutagenic, meaning they can cause errors during DNA synthesis, leading to base-pair substitution mutations. nih.govnih.govoup.com

The metabolic activation of vinyl chloride by CYP2E1 produces two key reactive intermediates: chloroethylene oxide (CEO) and chloroacetaldehyde (CAA). uzh.chcanada.ca CEO is an unstable epoxide that can spontaneously rearrange to form the more stable CAA. canada.ca

Both CEO and CAA are electrophilic compounds capable of reacting with the nitrogen atoms in DNA bases. nih.govnih.govoup.com Specifically, they react with adenine and cytosine residues to form exocyclic etheno adducts. oup.comuchicago.edunih.gov The reaction with adenine results in the formation of this compound (εA). nih.govnih.gov

Research indicates that both metabolites can produce these adducts, but CEO reacts more readily with DNA and is considered more mutagenic than CAA. oup.com The formation of εA and other etheno adducts disrupts the normal Watson-Crick base pairing, which can block DNA replication or cause misincorporation of bases by DNA polymerases, ultimately leading to mutations. nih.govuchicago.edunih.gov These promutagenic lesions are considered a primary factor in the initiation of carcinogenesis induced by vinyl chloride. nih.govnih.gov

Vinyl Carbamate (B1207046) Exposure

Vinyl carbamate (Vcar), a more potent carcinogenic analogue of ethyl carbamate (urethane), also induces the formation of this compound adducts. nih.govnih.govnih.gov Similar to vinyl chloride, the carcinogenicity of vinyl carbamate is dependent on its metabolic activation. nih.gov This bioactivation is primarily mediated by the CYP2E1 enzyme and involves a two-step oxidation process that converts vinyl carbamate into a reactive epoxide metabolite, vinyl carbamate epoxide. nih.govnih.gov

This electrophilic epoxide is the ultimate carcinogenic species that reacts with DNA bases to form adducts. nih.govoup.com Studies have demonstrated that exposure to vinyl carbamate leads to the formation of both 1,N6-ethenodeoxyadenosine (the deoxyribonucleoside form of εA) and 3,N4-ethenodeoxycytidine in the liver and lung DNA of mice. nih.govoup.comaacrjournals.org The formation of εA is considered a biologically significant event due to its ability to cause miscoding during DNA transcription and replication. oup.com Research comparing wild-type mice with those deficient in the DNA repair enzyme alkylpurine-DNA-N-glycosylase (APNG) confirmed that εA is formed in vivo following Vcar treatment, as the deficient mice showed higher levels and persistence of this adduct. aacrjournals.org

Table 1: Research Findings on Vinyl Carbamate (Vcar) and this compound (εA) Formation in Mice

| Research Focus | Key Finding | Organ(s) Studied | Reference |

|---|---|---|---|

| Dose-Response | εA formation in liver DNA was linear with respect to the Vcar dose in both suckling and juvenile mice. | Liver | aacrjournals.org |

| Adduct Levels | Levels of εA were significantly higher after treatment with Vcar compared to its precursor, ethyl carbamate. | Liver, Lungs | oup.com |

| DNA Repair | APNG-deficient mice showed 1.6-fold higher levels of εA in DNA compared to wild-type mice after Vcar treatment, confirming in vivo formation and repair. | Liver, Lungs | aacrjournals.org |

Other Environmental Carcinogens (e.g., Urethane (B1682113), Benzene)

Besides vinyl chloride and vinyl carbamate, other environmental carcinogens can lead to the formation of this compound adducts.

Urethane (Ethyl Carbamate): Urethane is a known carcinogen found in fermented foods and beverages and was formerly used in medicine. capes.gov.braacrjournals.org Its carcinogenic activity is linked to its metabolic conversion to vinyl carbamate, which is then further metabolized to the reactive vinyl carbamate epoxide. nih.govnih.govaacrjournals.org Therefore, exposure to urethane results in the formation of the same promutagenic DNA adducts, including this compound. mdpi.comnih.govnih.gov Studies have shown that administering urethane to rats leads to the formation of εA in liver DNA. nih.gov

Benzene (B151609): Benzene is a widespread environmental pollutant and industrial solvent. While the mechanisms are less direct than for vinyl compounds, studies have linked benzene exposure to increased levels of etheno adducts. An analysis of urine samples from occupational workers revealed that those exposed to benzene had significantly higher mean levels of 1,N6-ethenodeoxyadenosine compared to non-exposed workers. mdpi.com This suggests that exposure to benzene may increase oxidative stress and lipid peroxidation, an endogenous process also known to generate etheno adducts, or that its metabolites may contribute to adduct formation. nih.govmdpi.com

Table 2: Urinary Levels of 1,N6-ethenodeoxyadenosine (εdA) in Benzene-Exposed vs. Non-Exposed Workers

| Group | Mean εdA Level (fmol/µmol creatinine) | Range | Reference |

|---|---|---|---|

| Benzene-Exposed Workers | 5.82 ± 2.11 | 3.0–9.5 | mdpi.com |

Biological Consequences of 1,n6 Ethenoadenine in Dna

Mutagenic Potential and Spectrum

1,N6-ethenoadenine is a mutagenic lesion that can cause various types of point mutations during DNA replication. nsf.govnih.gov The etheno ring of εA disrupts the Watson-Crick hydrogen bonding face of adenine (B156593), leading to miscoding by DNA polymerases. nsf.gov Studies in various systems, from bacteria to human cells, have demonstrated its capacity to induce a spectrum of mutations. nsf.govnih.gov In human cells, εA is notably mutagenic, giving rise to A→T, A→G, and A→C mutations. nsf.govaacrjournals.org This mutagenic activity has been linked to mutation hotspots in the p53 tumor suppressor gene and has been observed in cancerous tissues. nsf.gov

A primary mutagenic outcome of εA is the induction of A→T transversions. nsf.govaacrjournals.orgoup.com This specific mutation is frequently observed in tumors associated with vinyl chloride exposure, such as in the p53 and ras genes. aacrjournals.orgacs.org The efficient induction of A→T transversions suggests that DNA polymerases can misinsert a deoxyadenosine (B7792050) monophosphate (dAMP) opposite the εA lesion. aacrjournals.org One proposed mechanism for this is the formation of an abasic site following the removal of εA by DNA glycosylases, with subsequent insertion of dAMP opposite the gap. aacrjournals.org Another possibility is the direct misincorporation of adenine opposite the εA adduct during translesion synthesis. aacrjournals.org In xeroderma pigmentosum variant (XPV) cell extracts, which lack DNA polymerase η, εA→T mutations were found to be increased five-fold compared to HeLa cell extracts, suggesting a role for specific polymerases in the fidelity of bypassing this lesion. oup.com

The mutagenic outcome of εA is significantly influenced by the specific DNA polymerase encountering the lesion. nsf.govresearchgate.net Different polymerases exhibit varied efficiencies and fidelities when bypassing εA. For instance, in vitro assays with E. coli DNA polymerase I demonstrated the miscoding properties of εA. nsf.govnih.govnih.gov

Human DNA polymerase η (pol η) can bypass εA, but it does so in an error-prone manner, preferentially incorporating purines (dATP and dGTP) over pyrimidines. semanticscholar.org Steady-state kinetic analysis has shown that pol η inserts dATP and dGTP more efficiently than dTTP opposite εA. semanticscholar.org Structural studies of pol η have revealed that incoming dATP or dGTP analogs can adopt a staggered configuration relative to εA, which can lead to frameshift mutations. nsf.govsemanticscholar.org In contrast, when dTTP is positioned opposite εA, the adduct adopts a syn conformation to form two hydrogen bonds. semanticscholar.org

Other polymerases, like human pol ι, are largely blocked by εA, with very limited bypass activity. osti.gov When bypass does occur, pol ι tends to incorporate cytosine. osti.gov Human polymerase ζ (Polζ) has been shown to preferentially insert adenine opposite εA in vitro. researchgate.net In yeast, the combination of Rev1 and Polζ is crucial for the predominant A→G transition mutations observed. researchgate.netoup.com

The DNA sequence surrounding the εA lesion can influence its mutagenic potential. nsf.gov The efficiency of repair by enzymes like alkyladenine DNA glycosylase (AAG) can be affected by the local sequence context, which in turn impacts the likelihood of the lesion persisting and causing a mutation during replication. nsf.gov For example, studies on the p53 tumor suppressor gene have shown that the rate of AAG-mediated repair of εA is lower at mutational hotspot locations compared to non-hotspot sites. nsf.gov This decreased repair efficiency is attributed to slower product dissociation by AAG at these hotspot sequences. nsf.gov The flanking bases next to the εA adduct can alter the repair efficiency by different AlkB family enzymes, further highlighting the role of sequence context in the ultimate biological consequences of this lesion. uri.edu

Genotoxicity and Cellular Dysfunction

Beyond its mutagenic properties, this compound is also a genotoxic lesion, meaning it can inhibit DNA replication and lead to cellular dysfunction. nsf.govnih.govnih.gov The presence of εA in the DNA template can stall the progression of the replication fork, which can be a cytotoxic event if not properly managed by the cell. nsf.govoup.comnih.gov In vitro replication assays have shown a significant inhibition of DNA synthesis on templates containing εA. nsf.govnih.govnih.gov

The genotoxicity of εA is evident in both bacterial and mammalian cells, although the cellular response can differ. nsf.gov In E. coli deficient in the AlkB repair protein, εA is highly toxic, significantly blocking replication. nsf.gov In human cell extracts, εA has been shown to cause a significant blockage of replication fork movement. oup.comnih.gov This blockage can trigger cellular responses, including the activation of DNA damage checkpoints and repair pathways. If the lesion is not repaired, the persistent stalling of replication forks can lead to more severe consequences, such as the formation of double-strand breaks and chromosomal instability, ultimately contributing to cell death or neoplastic transformation. mit.edu The alkyladenine DNA glycosylase (AAG) can bind to εA, but if it cannot efficiently excise the base, this binding itself can block replication and contribute to genotoxicity. mit.edu

Replication Interference and Bypass

The εA lesion presents a significant obstacle to the DNA replication machinery. nsf.govoup.comnih.gov The bulky etheno group on the adenine base sterically hinders the formation of a standard Watson-Crick base pair with thymine (B56734), causing the DNA polymerase to pause or stall. nsf.gov Early studies using E. coli DNA polymerase I showed that templates containing εA led to a 100-fold inhibition of DNA replication. nsf.gov

To overcome this replication block, cells employ specialized DNA polymerases known as translesion synthesis (TLS) polymerases. researchgate.net These polymerases have a more open active site, allowing them to accommodate distorted DNA templates and synthesize DNA opposite a lesion, a process called translesion synthesis. osti.gov However, this bypass is often error-prone, which is the basis for the mutagenicity of εA. osti.gov

In human cells, several TLS polymerases, including pol η, pol κ, and Rev1 in conjunction with Polζ, are involved in bypassing εA. oup.comresearchgate.netoup.com Human pol η can bypass εA, but as mentioned, it does so with low fidelity, preferentially inserting purines. semanticscholar.org In yeast, the Rev1-Polζ pathway is the primary mechanism for TLS of εA, leading to a high frequency of mutations. researchgate.netoup.com The catalytic activity of REV1 is required for the bypass of εA. researchgate.net While TLS allows for the completion of DNA replication, it comes at the cost of introducing mutations into the genome. nsf.govresearchgate.net In some instances, replication may proceed by using the undamaged strand as a template, which is an error-free bypass mechanism. oup.comnih.gov

Association with Disease Pathogenesis

The mutagenic nature of this compound directly links it to the pathogenesis of several diseases, most notably cancer. nsf.govacs.orgnih.govacs.org Elevated levels of εA are found in cancerous tissues and in tissues affected by chronic inflammatory diseases that are associated with an increased risk of cancer development. acs.org

Carcinogenesis and Tumor Development

This compound is a mutagenic adduct generated from exposure to carcinogens like vinyl chloride and from endogenous byproducts of lipid peroxidation. acs.orgnih.govoup.com Its presence in human tissues is implicated in the development of various cancers. nih.gov The mutagenic potential of εA is a key factor in its carcinogenicity, with studies showing it induces A→T, A→G, and A→C mutations in human cells. aacrjournals.org

The A•T to T•A transversion, a common mutation induced by εA, is frequently observed in critical genes associated with carcinogenesis, such as the p53 tumor suppressor gene and RAS proto-oncogenes. acs.orgnih.gov

p53 Mutation Hotspots

The accumulation of εA is associated with mutation hotspots in the p53 tumor suppressor gene. nsf.gov Specifically, adenine mutations at codons 179, 249, and 255 of the p53 gene are observed in cancers linked to εA accumulation, such as vinyl chloride-induced liver malignancies. nih.gov Research has demonstrated a significant delay in the repair of εA at these p53 mutation hotspots compared to non-hotspot regions in human liver and endothelial cells. nih.govnih.govsigmaaldrich.com This slow repair is attributed to the inefficient turnover of the DNA glycosylase that initiates the repair process, leading to a higher accumulation of the lesion and an increased likelihood of mutation at these specific sites. nih.gov

RAS Gene Mutations

Similar to its effect on the p53 gene, εA is linked to mutations in the RAS family of proto-oncogenes. acs.org The A:T→T:A transversions frequently caused by εA are found in codon 61 of the RAS gene in tumors induced by vinyl compounds. aacrjournals.orgnih.govoup.com Studies using shuttle plasmid vectors have shown that when εA is placed at the second A of the 5′-CAA sequence, corresponding to codon 61 of the ras gene, it is mutagenic in human cells, leading to A→T, A→G, and A→C mutations. aacrjournals.org This provides a direct link between the presence of the εA adduct and the specific mutations observed in these critical oncogenes.

Specific Organ Cancers (Liver, Colon, Lung)

The presence of this compound has been specifically implicated in the carcinogenesis of the liver, colon, and lung. nih.gov

Liver Cancer: Exposure to vinyl chloride, a known human carcinogen, leads to the formation of εA and is associated with angiosarcoma of the liver. oup.com Elevated levels of εA have been detected in the liver DNA of humans and rodents. oup.comaacrjournals.org Furthermore, diseases that increase the risk of liver tumors, such as Wilson's disease and primary hemochromatosis, are associated with higher levels of εA in DNA. aacrjournals.org

Colon Cancer: Increased levels of etheno-modified bases, including εA, are found in the DNA of tissues affected by chronic inflammation, a known contributor to colon carcinogenesis. jci.org Studies on colorectal carcinoma patients have revealed altered repair activities for etheno adducts in both leukocytes and colon tissue, suggesting that deregulation of this repair pathway may be a driving force for malignancy. nih.gov

Lung Cancer: Decreased repair activity for εA has been correlated with lung cancer, particularly lung adenocarcinoma. nsf.govresearchgate.net In leukocytes of lung cancer patients, significantly lower levels of εA repair were observed compared to healthy individuals, leading to higher levels of the lesion. nsf.gov This suggests that a deficiency in repairing εA may be a risk factor for this disease. nsf.govoup.com

Non-alcoholic Steatohepatitis (NASH) and Hepatocellular Carcinoma

There is a clear association between this compound and the progression of non-alcoholic fatty liver disease (NAFLD) to its more aggressive form, non-alcoholic steatohepatitis (NASH), and ultimately to hepatocellular carcinoma (HCC). nsf.gov In NASH, hepatic steatosis is combined with inflammation, which promotes lipid peroxidation and the formation of etheno-DNA adducts like εA. amegroups.orgnih.gov

Elevated levels of εA have been observed in liver biopsies from patients with NASH, including children and adolescents. nsf.govamegroups.orgresearchgate.net This is significant because the presence of this DNA damage at a young age may be a risk factor for the later development of HCC. amegroups.org The accumulation of εA, a miscoding and pro-mutagenic lesion, is considered a potential driving force towards malignancy in cancer-prone liver diseases. nsf.govcapes.gov.br

Chronic Ethanol (B145695) Consumption Link

Chronic ethanol consumption is a significant factor in the formation of this compound (εA), a pro-mutagenic DNA adduct. The metabolism of ethanol, particularly through the microsomal ethanol oxidizing system, leads to the induction of cytochrome P450 2E1 (CYP2E1). This process generates reactive oxygen species (ROS), which in turn trigger lipid peroxidation (LPO). amegroups.org LPO produces reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which can react with DNA bases to form exocyclic adducts, including εA. amegroups.org

Studies have demonstrated a direct link between alcohol-induced oxidative stress and the formation of these DNA lesions. In patients with alcoholic liver disease (ALD), there is a significant correlation between the induction of CYP2E1 and the generation of etheno-DNA adducts. amegroups.org Research on liver biopsies from patients with various alcohol-induced liver diseases has shown a higher prevalence of εA compared to normal livers. For instance, the prevalence of 1,N6-ethenodeoxyadenosine (εdA), the deoxyribonucleoside form of εA, was found to be significantly higher in alcoholic fatty liver (15%) and alcoholic fibrosis (50%) compared to normal liver tissue (3.1%). oup.com These findings underscore the role of chronic alcohol consumption as a driving force in the accumulation of carcinogenic DNA damage. oup.comnih.gov

Table 1: Prevalence of 1,N6-ethenodeoxyadenosine (εdA) in Human Liver Diseases

| Disease State | Prevalence of εdA (%) |

|---|---|

| Normal Liver | 3.1 |

| Hepatitis (various causes) | 6.2 |

| Alcoholic Fatty Liver | 15.0 |

| Hemochromatosis | 33.0 |

| Alcoholic Fibrosis | 50.0 |

| Wilson's Disease | 50.7 |

Data sourced from immunohistochemical analysis of liver biopsies. oup.com

Inflammatory Diseases

Chronic inflammatory diseases are characterized by a sustained state of oxidative stress, which significantly contributes to the formation of this compound (εA) and other etheno-DNA adducts. During inflammation, large quantities of reactive oxygen and nitrogen species (RONS) are produced. cloudfront.net These reactive species can induce lipid peroxidation (LPO), generating DNA-reactive aldehydes that subsequently form mutagenic etheno-base lesions. cloudfront.net

Elevated levels of etheno-DNA adducts have been documented in several inflammatory conditions. In patients with inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, there is a notable increase in these adducts in the affected colonic tissue. researchgate.net For example, in the inflamed colonic mucosa of Crohn's disease patients, levels of 3,N4-ethenodeoxycytidine (εdC) were found to be increased 19-fold, while in ulcerative colitis patients, they were increased 4-fold compared to asymptomatic tissues. nih.gov Similarly, levels of 1,N6-ethenodeoxyadenosine (εdA) and εdC were found to be 2- to 20-fold higher in the colon DNA of Crohn's disease patients. oup.com

Non-alcoholic steatohepatitis (NASH), another condition characterized by chronic inflammation, also shows increased levels of these DNA adducts. In pediatric NASH patients, carcinogenic etheno-DNA lesions (εdA) were detected in the majority of liver biopsies (17 out of 21 cases). amegroups.org These findings highlight that the chronic inflammation inherent in these diseases acts as a driving force for the generation of pro-mutagenic DNA lesions like εA, potentially contributing to the increased cancer risk associated with these conditions. researchgate.netnih.gov

Table 2: Increase in Etheno-DNA Adduct Levels in Inflammatory Diseases

| Disease | Adduct | Fold Increase in Affected Tissue |

|---|---|---|

| Crohn's Disease | 3,N4-ethenodeoxycytidine (εdC) | 19 |

| Ulcerative Colitis | 3,N4-ethenodeoxycytidine (εdC) | 4 |

| Chronic Pancreatitis | 1,N6-ethenodeoxyadenosine (εdA) | 3 |

| Chronic Pancreatitis | 3,N4-ethenodeoxycytidine (εdC) | 28 |

Fold increase is relative to asymptomatic tissues. researchgate.netnih.gov

Neurodegeneration and Aging

The accumulation of DNA damage is a hallmark of both aging and neurodegenerative diseases. Unrepaired DNA lesions, such as this compound (εA), are implicated in the functional decline of cells, which can lead to premature aging and the onset of neurodegenerative disorders. The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition, making it susceptible to the lipid peroxidation processes that generate εA.

During the aging process, a significant increase in N6-methyladenosine (m6A) sites, a related RNA modification, is observed in both mouse and human brains. nih.gov This altered landscape of RNA and potentially DNA modifications is associated with aging-related pathways. nih.gov Studies have shown that m6A modification displays dynamic changes during neurodevelopment and aging. frontiersin.org

In the context of specific neurodegenerative diseases like Alzheimer's disease (AD), there is evidence of altered RNA methylation. Many transcripts related to Alzheimer's exhibit decreased m6A methylation in mouse models, which correlates with reduced protein levels and may contribute to the disease's pathology. nih.gov While direct quantification of εA in neurodegenerative diseases is less common, the established link between oxidative stress, lipid peroxidation, and the formation of etheno adducts suggests that εA accumulation could be a contributing factor to the neuronal DNA damage observed in aging and neurodegenerative conditions. The resulting genomic instability can lead to cell dysfunction and death, which are central features of neurodegeneration. biorxiv.org

Dna Repair Pathways for 1,n6 Ethenoadenine

Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is a multi-step process initiated by a specialized class of enzymes known as DNA glycosylases. nih.govnih.gov For εA, the process begins when a DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond that links the adduct to the deoxyribose sugar of the DNA backbone. nih.govwikipedia.org This action releases the free εA base and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.gov Subsequent enzymes in the BER pathway, including an AP endonuclease, DNA polymerase, and DNA ligase, act sequentially to process the AP site, insert the correct nucleotide, and seal the strand, thus restoring the original DNA sequence. nih.gov

The recognition and excision of the εA adduct are critical first steps in the BER pathway, performed by DNA glycosylases. These enzymes exhibit remarkable specificity for damaged bases over normal bases, a crucial feature given the vast excess of the latter in the genome. nih.gov The primary enzyme responsible for excising εA in humans is the Alkyladenine DNA glycosylase (AAG). nih.govumich.edu However, other glycosylases, particularly in other organisms, have also been shown to process this lesion. rcsb.org

Human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is a monofunctional glycosylase that plays a central role in the BER of a wide array of alkylated and deaminated purines. wikipedia.orgnih.gov Among its various substrates, AAG is particularly efficient at recognizing and excising the bulky εA lesion from double-stranded DNA. acs.orgacs.org The enzyme's ability to handle such a structurally diverse set of damaged bases highlights its importance in maintaining genomic stability. nih.gov

DNA Glycosylases in εA Excision

Human Alkyladenine DNA Glycosylase (AAG/MPG)

Kinetic Mechanism of Excision

The excision of εA by AAG follows a multi-step kinetic mechanism that begins with the enzyme nonspecifically binding to DNA and scanning for damage. acs.org Upon encountering a lesion, a series of conformational changes occur, leading to the hydrolysis of the N-glycosidic bond. acs.org Kinetic analyses using the natural fluorescence of the εA lesion have revealed the existence of at least two distinct enzyme-DNA complexes that form before the chemical step. acs.org

The process can be summarized by the following minimal mechanism:

Initial Encounter: AAG binds nonspecifically to DNA.

Recognition Complex Formation: AAG encounters the εA lesion and forms an initial, rapidly established recognition complex. This complex is characterized by a partial disruption of the base stacking. acs.org

Base Flipping and Extrahelical Complex Formation: The εA nucleotide is flipped 180° out of the DNA helix and into the enzyme's active site, forming a very stable extrahelical complex. acs.org In this state, the fluorescence of εA is significantly quenched by interactions within the AAG active site pocket. acs.org

N-glycosidic Bond Cleavage: AAG catalyzes the hydrolysis of the N-glycosidic bond, releasing the εA base. This chemical step is significantly slower than the initial binding and flipping events, occurring on a minute timescale. acs.org

Product Release: The enzyme releases the excised εA base and dissociates from the resulting abasic DNA product. acs.org

Kinetic Parameters for AAG-Catalyzed Excision of εA

This table summarizes key kinetic constants for the steps involved in the recognition and excision of 1,N6-Ethenoadenine (εA) by Human Alkyladenine DNA Glycosylase (AAG).

| Parameter | Description | Value |

|---|---|---|

| kchem | Rate constant for N-glycosidic bond hydrolysis | Slow (minute timescale) |

| Kflip | Equilibrium constant for base flipping | ~1300 |

| Binding/Flipping Speed | Timescale for DNA binding and base flipping | Millisecond to second |

Base Flipping Mechanism

AAG utilizes a base flipping mechanism to gain access to the εA lesion, which is buried within the DNA double helix. nih.gov This process involves the enzyme bending the DNA and rotating the damaged nucleotide a full 180° out of the helical stack and into its catalytic pocket. acs.org Crystal structures of AAG complexed with εA-containing DNA reveal that after the damaged base is flipped out, an amino acid residue, Tyrosine-162 (Y162), is inserted into the DNA stack to occupy the void left by the extrahelical lesion. acs.org This intercalation helps to stabilize the bent DNA conformation and the flipped-out state of the damaged nucleotide. acs.org The base flipping is a highly favorable process for εA, with an equilibrium constant of approximately 1300, ensuring that once the lesion is found, it is efficiently positioned for excision regardless of the surrounding DNA sequence. acs.orguchicago.edu This two-step binding and flipping process provides multiple opportunities for the enzyme to discriminate between damaged and undamaged bases. acs.org

Substrate Specificity and Affinity

AAG exhibits broad substrate specificity, recognizing a variety of damaged purines. acs.orgnih.gov However, it displays a high affinity and excision efficiency for εA. acs.org The enzyme's active site pocket is shaped to distinguish modified bases from the normal DNA bases (adenine, guanine (B1146940), cytosine, and thymine). nih.gov The recognition of εA is highly specific, achieved through interactions within the active site. For instance, the main chain amide of the amino acid Histidine-136 forms a hydrogen bond with the N6 of the εA base, an interaction that cannot be formed with an undamaged adenine (B156593). nih.gov

While AAG efficiently excises εA, its interaction with other etheno adducts varies. For example, AAG binds tightly to DNA containing 3,N4-ethenocytosine (εC) but cannot excise it, forming an inhibitory complex. nih.gov The higher binding affinity for εC compared to εA is due to an additional hydrogen bond formed between Asparagine-169 in the active site and the O2 of εC. nih.gov Furthermore, AAG recognizes another lesion, 1,N2-ethenoguanine (εG), very poorly compared to εA. nih.gov This discrimination suggests that εG is not a primary substrate for AAG in vivo. nih.gov The enzyme's affinity for εA-containing DNA is also significantly higher than for nonspecific, undamaged DNA.

Relative Binding and Excision of Etheno Adducts by AAG

This table provides a comparative overview of the interaction of Human Alkyladenine DNA Glycosylase (AAG) with different etheno adducts.

| Substrate | Binding Affinity | Excision Activity |

|---|---|---|

| This compound (εA) | High | Efficient |

| 3,N4-Ethenocytosine (εC) | Very High (~2-fold higher than εA) | Inhibitory (no excision) |

| 1,N2-Ethenoguanine (εG) | Very Poor | Very Poor |

While AAG is the primary glycosylase for εA repair in humans, homologous enzymes in other species also recognize and excise this lesion. The Escherichia coli 3-methyladenine (B1666300) DNA glycosylase II (AlkA) and its counterpart in Saccharomyces cerevisiae, the MAG protein, are both capable of removing εA from DNA. rcsb.org

Comparative Kinetics of AAG and AlkA on εA-DNA

This table contrasts the kinetic and thermodynamic parameters for the repair of this compound (εA) by Human AAG and E. coli AlkA.

| Parameter | Human AAG | E. coli AlkA |

|---|---|---|

| Overall Rate of Excision | Comparable | Comparable (within 2-fold of AAG) |

| Nucleotide Flipping Rate | Slower | ~10x Faster than AAG |

| Equilibrium of Flipping (Kflip) | Highly Favorable (~1300) | ~1000x Less Favorable than AAG |

| Stability of Flipped Complex | Very Stable | Marginally Stable |

| Binding Affinity for εA-DNA | High | Low (only ~40-fold > nonspecific DNA) |

These findings illustrate how different enzymes, having evolved independently, can employ distinct mechanistic strategies to achieve the same biochemical outcome—the removal of a harmful DNA lesion. nih.gov

Downstream BER Enzymes

Following the creation of an apurinic/apyrimidinic (AP) site by a DNA glycosylase like N-methylpurine DNA glycosylase (MPG), the Base Excision Repair (BER) pathway employs a series of downstream enzymes to complete the repair of this compound (εA). nih.govnsf.gov

AP Endonuclease 1 (APE1) Activity

The primary enzyme responsible for processing the AP site generated from εA excision is Apurinic/Apyrimidinic Endonuclease 1 (APE1). nsf.govresearchgate.net APE1 functions by incising the phosphodiester backbone immediately 5' to the baseless site. nsf.govfrontiersin.org This action creates a nick with a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (5'-dRP) terminus, which are essential substrates for the subsequent steps in the BER pathway. nsf.govmdpi.com The endonuclease activity of APE1 is crucial for preparing the DNA for synthesis and ligation. researchgate.netnih.gov APE1 binds to the damaged DNA and can induce a significant bend in the duplex, a process that is dependent on the specific type of lesion. frontiersin.org This DNA bending is part of the lesion recognition process before cleavage occurs. frontiersin.org

DNA Polymerase β (Pol β) in Gap Filling

After APE1 has incised the AP site, DNA Polymerase β (Pol β) is recruited to the site of damage. nsf.govmdpi.com Pol β is the primary polymerase involved in short-patch BER, the main sub-pathway for repairing lesions like those derived from εA. mdpi.comamegroups.org It performs two critical functions: first, it utilizes its dRP lyase activity to remove the 5'-dRP residue left by APE1's action. nsf.govmdpi.com Second, it fills the resulting single-nucleotide gap by incorporating the correct nucleotide (an adenine) opposite the corresponding thymine (B56734) in the undamaged strand. nsf.govmdpi.com The polymerase activity of Pol β is essential for restoring the correct DNA sequence at the site of the lesion. mdpi.com

Ligase Activity

The final step in the BER pathway is the sealing of the remaining nick in the DNA backbone. nsf.govamegroups.org This is accomplished by a DNA ligase. In the context of short-patch BER, the DNA ligase IIIα/XRCC1 complex is primarily responsible for catalyzing the formation of a phosphodiester bond between the newly inserted nucleotide and the surrounding DNA strand. amegroups.org This ligation step restores the integrity of the DNA duplex, completing the repair of the original εA lesion. nsf.govmskcc.org

Efficiency and Completeness of BER in εA Repair

The Base Excision Repair (BER) pathway is a highly efficient system for repairing this compound (εA) in mammalian cells. nih.gov Studies have shown that the complete repair of εA, which includes the removal of the adduct and its replacement with adenine, can approach completion within 24 hours in human colon cancer cells. nih.gov The efficiency of this process is highlighted by the observation that a significant portion of the repair occurs in the final hours of this 24-hour period. nih.gov While N-methylpurine DNA glycosylase (MPG) is the predominant enzyme initiating the BER process for εA, the entire pathway, involving subsequent action by APE1, Pol β, and a DNA ligase, functions cohesively to restore the DNA to its undamaged state. nih.gov Research indicates that MPG-mediated BER is the primary repair mechanism for εA at basal levels in mammalian cells. nih.gov

Direct Reversal Repair (DRR) Pathway

In addition to Base Excision Repair, this compound (εA) can be repaired through a distinct mechanism known as Direct Reversal Repair (DRR). nsf.govnih.gov This pathway directly converts the damaged base back to its original, unmodified state in a single enzymatic step, without excising the base or cleaving the DNA backbone. nsf.govnih.gov The key enzymes responsible for this process belong to the AlkB family of dioxygenases. nsf.gov

AlkB Family Dioxygenases

The AlkB family of iron (II)- and α-ketoglutarate-dependent dioxygenases plays a crucial role in the direct reversal of εA lesions. nsf.govnih.gov The prototypical member of this family is the Escherichia coli AlkB protein. nsf.govoup.com This enzyme, along with its human homologues ALKBH2 and ALKBH3, can directly repair εA by oxidative dealkylation. nsf.govnih.gov The proposed mechanism involves the oxidation of one of the carbon atoms in the etheno bridge, leading to the formation of an unstable intermediate that subsequently decomposes, releasing glyoxal (B1671930) and restoring the original adenine base. uchicago.edufrontierspartnerships.org

In humans, ALKBH2 and ALKBH3 are the primary homologues that repair εA. nih.govnih.gov ALKBH2 is considered the main "housekeeping" enzyme, preferentially acting on εA within double-stranded DNA. nih.govaacrjournals.org In contrast, ALKBH3 shows activity on εA in both single-stranded DNA and RNA. nih.govuchicago.edu While both BER and DRR contribute to the cellular defense against εA, kinetic analyses suggest that the MPG glycosylase of the BER pathway can be more efficient than ALKBH2 for εA repair. aacrjournals.org However, the AlkB dioxygenase pathway is considered a major contributor to decreasing the mutagenic potential of εA. oup.comoup.com The efficiency of repair by AlkB family enzymes can be influenced by the sequence context of the DNA surrounding the lesion. mdpi.com

Substrate Specificity (Single-stranded vs. Double-stranded DNA)

The substrate preference of the key DRR enzymes is a critical determinant in εA repair. ALKBH2 preferentially repairs εA in double-stranded DNA, whereas ALKBH3 is more active on single-stranded DNA substrates. nih.govnih.govuri.edu This division of labor suggests that they target εA lesions in different genomic contexts, with ALKBH2 handling lesions in the stable duplex genome and ALKBH3 acting on transiently single-stranded regions that occur during processes like replication and transcription. nih.gov Studies have shown that εA is more readily repaired by ALKBH2 in dsDNA than in ssDNA. nih.govuri.edu Conversely, the bacterial homolog, AlkB, is more efficient in repairing εA in ssDNA. nih.govuri.edu

| Enzyme | Preferred Substrate | Relative Efficiency | Reference |

|---|---|---|---|

| ALKBH2 | Double-stranded DNA (dsDNA) | More efficient in dsDNA than ssDNA | nih.govnih.govuri.edu |

| ALKBH3 | Single-stranded DNA (ssDNA) | Efficient repair only observed in ssDNA | nih.govnih.govuri.edu |

| E. coli AlkB | Single-stranded DNA (ssDNA) | More efficient in ssDNA than dsDNA | nih.govuri.edu |

Interplay and Relative Contributions of BER and DRR

Both BER and DRR pathways are crucial for removing εA, and their relative contributions can depend on the genomic context, specifically the packaging of DNA into chromatin. nih.govnih.gov The primary BER enzyme for εA is Alkyladenine DNA glycosylase (AAG), which excises the lesion. nih.govnih.gov Studies comparing AAG and ALKBH2 activity on εA within nucleosome core particles (NCPs) have revealed that ALKBH2 is more effective than AAG at repairing εA lesions that are sterically hindered or occluded within the nucleosome structure. nih.govnih.govacs.org However, AAG is capable of achieving full repair of some εA lesions within the NCP, a feat not matched by ALKBH2 under the same conditions. nih.govnih.govacs.org This suggests a complex interplay where the choice of repair pathway may be dictated by the accessibility of the lesion within the chromatin landscape. nih.govnih.gov

Influence of Chromatin Structure on εA Repair

Chromatin structure presents a significant barrier to DNA repair processes. nih.govembopress.org The packaging of DNA into nucleosomes can limit the access of repair enzymes to the damaged site. nih.govnih.govacs.org For εA repair, the rotational positioning of the lesion on the histone core strongly correlates with the activity of the BER enzyme AAG, but not with the DRR enzyme ALKBH2. nih.govnih.govacs.org ALKBH2 activity is generally suppressed across the nucleosome compared to its activity on unpackaged DNA. nih.govacs.org This suppression is thought to be due to steric interference caused by interactions between ALKBH2 and the histone proteins, which obstruct its binding to the DNA. nih.govnih.govacs.org Despite this general inhibition, ALKBH2 shows higher, albeit modest, activity than AAG on εA lesions facing inward towards the histone core. acs.org This indicates that chromatin architecture profoundly modulates the efficiency and choice of repair pathway for εA. nih.govnih.gov

Cell Cycle Dependence of εA Repair

The repair of 1,N⁶-ethenoadenine is not constant throughout the cell cycle. Studies have shown that the repair of εA is predominant in the G0/G1 phase of the cell cycle. nih.gov This suggests that the cellular machinery for repairing this specific lesion is most active before the cell commits to DNA replication in the S phase, highlighting a crucial mechanism to ensure genomic integrity prior to duplication.

Repair Enzyme Deficiency and Disease Risk

Given that 1,N⁶-ethenoadenine is a mutagenic lesion, deficiencies in the enzymes responsible for its repair can lead to increased mutation rates and a higher risk of developing diseases such as cancer. nih.govbohrium.comnih.gov The εA adduct can cause A→T, A→G, and A→C mutations during DNA replication. nih.gov This lesion is detected in human tissues and is implicated in liver, colon, and lung cancers. nih.gov The accumulation of εA due to faulty repair mechanisms, such as a deficiency in ALKBH2 or AAG, can contribute to the genomic instability that is a hallmark of cancer. nih.govbohrium.com

| Factor | Repair Pathway | Key Characteristics | Reference |

|---|---|---|---|

| ALKBH2 | Direct Reversal Repair (DRR) | Prefers dsDNA; activity suppressed by chromatin. | nih.govnih.govnih.gov |

| ALKBH3 | Direct Reversal Repair (DRR) | Prefers ssDNA; involved in a specific signaling pathway. | nih.govnih.govwustl.edu |

| AAG | Base Excision Repair (BER) | Activity is sensitive to lesion position in nucleosomes. | nih.govnih.govacs.org |

Reduced Repair in Cancer Patients' Leukocytes

Research has indicated a significant link between the efficiency of DNA repair pathways for this compound (εA) and cancer. Studies focusing on peripheral blood leukocytes have revealed that cancer patients may exhibit a diminished capacity to repair this specific type of DNA damage compared to healthy individuals.

In one notable study, the repair activity for εA was found to be significantly lower in the blood leukocytes of lung cancer patients when compared to a matched group of healthy volunteers. aacrjournals.orgnih.gov The mean repair activity in lung cancer patients was 12.69 pmols/h/mg of protein, whereas in healthy controls, it was 19.41 pmols/h/mg of protein. aacrjournals.org This disparity was even more pronounced in patients with adenocarcinoma (AD), a specific histological type of lung cancer often associated with inflammation, where the repair capacity for εA was markedly lower than in healthy individuals. aacrjournals.orgnih.gov

Similar findings have been observed in other types of cancer. For instance, a study on colorectal carcinoma (CRC) patients showed that the excision rates for this compound were lower in their polymorphic blood leukocytes compared to those of healthy controls. nih.gov These results collectively suggest that a reduced ability to repair εA in leukocytes could be a characteristic associated with certain cancers, potentially contributing to the accumulation of DNA damage and the progression of the disease. aacrjournals.orgnih.gov

| Group | Number of Individuals | Mean εA Repair Activity (pmols/h/mg protein) | Statistical Significance (P-value) |

|---|---|---|---|

| Healthy Volunteers | 25 | 19.41 | 0.012 |

| All Lung Cancer Patients | 56 | 12.69 | |

| Healthy Volunteers | 25 | 19.41 | 0.00033 |

| Lung Adenocarcinoma (AD) Patients | N/A | Significantly Lower than Healthy |

APNG Knockout Mouse Models in Carcinogenesis Studies

The enzyme alkylpurine-DNA-N-glycosylase (APNG), also known as N-methylpurine-DNA glycosylase (MPG), is the primary enzyme responsible for initiating the base excision repair (BER) pathway for this compound in humans. aacrjournals.orgnih.gov Studies utilizing knockout mouse models, where the Apng gene has been deleted, have been instrumental in confirming the in vivo role of this enzyme and investigating the consequences of deficient εA repair in carcinogenesis.

Experiments using cell-free extracts from tissues of APNG-null mutant mice demonstrated a complete lack of activity toward oligonucleotides containing εA, definitively establishing that APNG is the key glycosylase for this lesion. pnas.orgnih.gov This finding is significant as it confirms that the two structurally related adducts, εA and 3,N4-ethenocytosine (εC), are repaired by separate gene products. pnas.org

To explore the link between deficient εA repair and cancer susceptibility, carcinogenesis studies have been conducted. In one such study, wild-type and APNG knockout (APNG−/−) mice were treated with vinyl carbamate (B1207046), a carcinogen known to induce εA adducts. aacrjournals.orgaacrjournals.org The results showed that six hours after the final dose, the levels of εA in the liver and lung DNA of APNG−/− mice were 1.6-fold higher than in their wild-type counterparts. aacrjournals.orgaacrjournals.org Furthermore, the εA adducts persisted at higher levels for a longer duration in the knockout mice, confirming that APNG is crucial for the in vivo removal of this lesion. aacrjournals.org

Despite the increased formation and persistence of the promutagenic εA adduct in the DNA of APNG−/− mice, the study did not find a higher incidence of hepatocellular carcinoma in these mice after one year compared to wild-type mice. aacrjournals.orgaacrjournals.org Levels of apoptosis and cell proliferation in the liver were similar in both groups, which may explain why the observed differences in εA persistence did not translate to a higher susceptibility to vinyl carbamate-induced hepatocarcinogenesis in this model. aacrjournals.org

| Parameter | Mouse Strain | Finding | Reference |

|---|---|---|---|

| εA Levels in DNA (6h post-Vcar) | Wild-Type (APNG+/+) | Baseline | aacrjournals.orgaacrjournals.org |

| Knockout (APNG−/−) | 1.6-fold higher than Wild-Type | ||

| Persistence of εA Adducts | Wild-Type (APNG+/+) | Normal clearance | aacrjournals.org |

| Knockout (APNG−/−) | Persisted at higher levels for longer | ||

| Hepatocellular Carcinoma Incidence (1 year post-Vcar) | Wild-Type (APNG+/+) | Baseline incidence in high-dose group | aacrjournals.orgaacrjournals.org |

| Knockout (APNG−/−) | Not significantly higher than Wild-Type |

Analytical Methodologies for 1,n6 Ethenoadenine Quantification in Biological Samples

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that identifies compounds based on their mass-to-charge ratio. researchgate.net Its high sensitivity and specificity make it a reliable method for detecting and quantifying DNA adducts like εA in complex biological samples. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas chromatography/mass spectrometry (GC/MS) is a well-established technique for the analysis of volatile and thermally stable compounds. oup.com For the analysis of DNA adducts such as 1,N6-ethenoadenine, which are not inherently volatile, derivatization is a necessary step to increase their volatility and improve their chromatographic properties. acs.org This technique offers excellent resolution and has been successfully applied to quantify εA in various biological samples. oup.com

A particularly sensitive method for εA quantification is gas chromatography/negative ion chemical ionization/mass spectrometry (GC/NICI/MS). acs.orgnih.gov This technique involves the derivatization of εA with an electrophoric agent, such as pentafluorobenzyl bromide (PFB-Br), to enhance its ability to capture electrons and form negative ions. acs.org The subsequent analysis by NICI-MS, often in the selective ion monitoring (SIM) mode, provides very low detection limits. acs.orgnih.gov

This method has been successfully used to detect and quantify εA in both human placental DNA and human urine. researchgate.netacs.orgnih.gov In one study, the level of εA in human placental DNA was determined to be 2.3 adducts per 10^6 adenine (B156593) bases using this technique. researchgate.netnih.gov For urinary analysis, the method allows for the quantification of as little as 0.5 pg of εA in a 0.1 mL urine sample, which corresponds to a concentration quantification limit of 31 pM. nih.gov The procedure typically involves adduct enrichment using solid-phase extraction, derivatization, and post-derivatization cleanup before GC/NICI/MS analysis. acs.orgnih.gov A significant correlation has been found between urinary εA levels and cigarette smoking in males using this assay. nih.gov

Liquid Chromatography/Mass Spectrometry (LC/MS)

Liquid chromatography/mass spectrometry (LC/MS) has emerged as a powerful alternative to GC/MS for the analysis of DNA adducts, as it can analyze a wider range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization. oup.comnih.gov

A highly specific and sensitive LC/MS-based method for εA quantification is liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS). researchgate.netnih.gov This technique involves the ionization of the analyte using electrospray ionization (ESI), followed by mass analysis in a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor ion to product ion transition. nih.govacs.org

This method has been developed and validated for the quantification of εA in both human placental DNA and human urine. researchgate.netnih.gov In a study on human placental DNA, LC/ESI/MS/MS analysis of the corresponding deoxynucleoside, 1,N6-etheno-2'-deoxyadenosine (εdA), found a level of 2.5 adducts per 10^6 2'-deoxyadenosine (B1664071) nucleosides, confirming the results obtained by GC/NICI/MS. researchgate.netnih.gov For urinary analysis, an LC-ESI-MS/MS assay has been developed that requires minimal sample purification, typically only a reversed-phase solid-phase extraction step. nih.govacs.org This assay has a detection limit of 2 pg of εA on-column and can accurately quantify urinary εA at concentrations above 10 pg/mL. nih.govacs.org The results from this method have shown very good agreement with those obtained by GC/NICI/MS. nih.govacs.org

Stable Isotope Dilution Mass Spectrometry

To ensure high specificity, reproducibility, and accurate quantification, stable isotope dilution mass spectrometry (SID-MS) is commonly employed in both GC/MS and LC/MS methods. researchgate.netnih.gov This approach involves adding a known amount of a stable isotope-labeled internal standard (e.g., [15N5]εA or [13C1,15N2]εA) to the sample at the beginning of the analytical procedure. researchgate.netacs.orgcapes.gov.br The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. acs.org By measuring the ratio of the analyte to the internal standard, any variations in sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification. researchgate.netnih.govacs.org

This methodology has been integral to the development of robust assays for εA in various biological matrices, including human placental DNA and urine. researchgate.netacs.orgnih.gov

DNA Adductomics Applications

The field of DNA adductomics aims to comprehensively identify and quantify the entire spectrum of DNA adducts (the "adductome") in a biological sample. grantome.com This approach provides a holistic view of DNA damage resulting from various endogenous and exogenous exposures. grantome.com Mass spectrometry-based techniques are central to DNA adductomics. mdpi.com

The analysis of this compound is a key component of DNA adductomics studies, as it is a well-established marker of lipid peroxidation-induced DNA damage. grantome.commdpi.com Targeted analyses of εA in urine have a long history in biomonitoring and molecular epidemiology. grantome.com More recently, untargeted and wide-targeted DNA adductomics approaches using liquid chromatography coupled with mass spectrometry have been applied to analyze DNA from various tissues, including human gastric mucosa. mdpi.com In such studies, 1,N6-etheno-2'-deoxyadenosine has been identified among other lipid peroxidation-related DNA adducts. mdpi.com The development of DNA adductomics for use with easily accessible biological fluids like urine represents a significant advancement for non-invasive assessment of cancer risk and prevention in human populations. grantome.com

Immunoaffinity Techniques

Immunoaffinity chromatography is a powerful method for the selective enrichment of εA and its derivatives from complex biological samples like urine and DNA hydrolysates. oup.comnih.govacs.orgnih.gov This technique utilizes monoclonal antibodies with high specificity for the etheno adducts. oup.comnih.gov The antibodies are immobilized on a solid support, creating a column that can capture the target molecules while allowing other components of the sample to pass through. acs.orgnih.gov

The captured adducts are then eluted and can be quantified by various downstream methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (MS). oup.comnih.govacs.orgnih.gov The combination of immunoaffinity cleanup with these detection methods significantly enhances the sensitivity and specificity of the analysis. For instance, immunoaffinity extraction has been successfully coupled with ³²P-postlabeling to measure εA and 3,N⁴-ethenocytosine (εC) in DNA from lung cancer patients. aacrjournals.orgresearchgate.net

While highly effective for enrichment, a potential drawback of immunoaffinity chromatography is the potential for variability in sample recovery, which can affect the accuracy of quantification. acs.org To address this, stable isotope-labeled internal standards are often employed in conjunction with mass spectrometric detection. acs.org

HPLC/Fluorescence Analysis

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used method for the quantification of εA, owing to the inherent fluorescence of the etheno ring system. researchgate.netcapes.gov.br This method offers a good balance of sensitivity and accessibility.

In this approach, biological samples, such as DNA hydrolysates or urine, are first subjected to a cleanup procedure, which may include solid-phase extraction (SPE) or immunoaffinity chromatography, to remove interfering substances. oup.comnih.govresearchgate.net The purified sample is then injected into an HPLC system, where the components are separated on a column. As the εA adduct elutes from the column, it is detected by a fluorescence detector. pnas.org

The intensity of the fluorescence signal is directly proportional to the concentration of the adduct, allowing for quantification. This method has been validated by comparing its results with those obtained from more sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netcapes.gov.br For example, HPLC with fluorescence detection was used to confirm the presence of εA in the urine of rats treated with chloroethylene oxide, a metabolite of vinyl chloride. oup.comnih.gov

A variation of this technique involves the derivatization of related non-fluorescent compounds with chloroacetaldehyde (B151913) to form highly fluorescent 1,N⁶-ethenoadenine derivatives, which can then be analyzed by HPLC with fluorescence detection. psu.edu

³²P-Postlabeling Methodologies

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, including εA, and has been instrumental in measuring very low levels of these lesions in biological samples. aacrjournals.orgresearchgate.netresearchgate.net The technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. nih.gov

The resulting ³²P-labeled adducts are then separated by techniques such as thin-layer chromatography (TLC) or HPLC and quantified by detecting the radioactive decay. nih.gov To enhance the specificity and sensitivity of the assay, immunoaffinity purification is often performed prior to the labeling step to enrich the sample for the etheno adducts. nih.govaacrjournals.orgresearchgate.net This combination allows for the detection of as few as one adduct per 10⁹ normal bases. acs.org

The ³²P-postlabeling method has been employed to quantify εA and εC levels in the DNA of lung cancer patients and to assess repair capacities in different tissues. aacrjournals.orgresearchgate.net Two main variations of the method exist: one where the labeled bisphosphates are immunoprecipitated and quantified by Cerenkov counting, and another where the labeled monophosphates are separated by two-dimensional TLC and visualized by autoradiography. nih.gov The latter approach offers a lower detection limit. nih.gov

Site-Specific Mutagenesis Approaches

Site-specific mutagenesis is a powerful molecular biology tool used to investigate the mutagenic properties of specific DNA lesions like εA. aacrjournals.orgnih.gov This approach involves the construction of a DNA vector, such as a plasmid or a phage, containing a single εA adduct at a predetermined position within a gene. aacrjournals.orgnih.govnih.gov

These engineered vectors are then introduced into host cells, which can be bacterial or mammalian, where they are replicated by the cellular machinery. aacrjournals.orgnih.govnih.gov By analyzing the DNA sequence of the progeny vectors, researchers can determine the frequency and types of mutations induced by the εA adduct. aacrjournals.orgnih.gov

For example, studies using shuttle plasmid vectors have shown that εA is mutagenic in human cells, inducing A→T, A→G, and A→C mutations. aacrjournals.orgnih.gov This technique has also been used to compare the mutagenicity of εA with other DNA lesions, such as 8-oxodeoxyguanosine. aacrjournals.orgnih.gov Furthermore, site-specific mutagenesis has been instrumental in demonstrating that εA is a potent mutagenic lesion in simian kidney cells, leading primarily to εA→G transitions. nih.gov These studies provide direct evidence of the miscoding potential of εA and help to elucidate the molecular mechanisms underlying its carcinogenicity. aacrjournals.orgnih.govnih.gov

In Vivo and In Vitro Assay Systems

A variety of in vivo and in vitro assay systems are employed to study the biological consequences of 1,N⁶-ethenoadenine (εA), including its repair and mutagenicity.

In vivo assays often involve the use of animal models or the analysis of human biological samples. For instance, the urinary excretion of εA has been measured in rats exposed to chloroethylene oxide to serve as a biomarker for in vivo DNA alkylation. oup.comnih.gov In these studies, urine is collected over time, and the concentration of εA is determined using methods like immunoaffinity chromatography followed by HPLC or mass spectrometry. oup.comnih.gov Another powerful in vivo approach utilizes transgenic mouse models. For example, mice with a targeted deletion of the alkylpurine-DNA-N-glycosylase (APNG) gene have been used to demonstrate that APNG is the primary enzyme responsible for the repair of εA in vivo. pnas.org Cell-free extracts from the tissues of these knockout mice lack the ability to cleave oligonucleotides containing εA. pnas.org A highly sensitive in vivo method has also been developed using a phagemid containing a site-specific εA adduct, which is introduced into human cells to monitor the complete repair process. nih.govnih.gov

In vitro assays provide a more controlled environment to study the molecular mechanisms of εA damage and repair. These assays often use purified enzymes and synthetic DNA substrates containing a site-specific εA adduct. nih.gov For example, nicking assays are used to measure the repair activity of cell extracts or purified DNA glycosylases. aacrjournals.orgpnas.org In this assay, a radiolabeled oligonucleotide containing εA is incubated with the enzyme source. The glycosylase recognizes and removes the εA base, and an associated AP endonuclease cleaves the DNA backbone at the resulting abasic site, generating a shorter, labeled DNA fragment that can be separated and quantified by gel electrophoresis. aacrjournals.orgpnas.org In vitro replication assays are also crucial for understanding the mutagenic potential of εA. nsf.gov These assays examine the ability of DNA polymerases to bypass the εA lesion and can reveal the types of incorrect bases that are incorporated opposite the adduct. nsf.gov

1,n6 Ethenoadenine As a Biomarker

Biomarker for Exposure to Carcinogens

1,N6-ethenoadenine is a recognized biomarker for exposure to certain industrial carcinogens. nih.gov Its formation is linked to the metabolic activation of chemicals like vinyl chloride, a compound used in the plastics industry, and ethyl carbamate (B1207046) (urethane). nih.govcdc.gov

The reactive metabolites of these carcinogens, such as chloroethylene oxide from vinyl chloride, react with the adenine (B156593) base in DNA to form the this compound adduct. acs.orguzh.ch Studies have detected this adduct in biological samples from workers in the plastic industry, indicating occupational exposure. nih.gov Specifically, four primary mutagenic DNA adducts are formed from the reactive metabolites of vinyl chloride: this compound, 3,N4-ethenocytosine, N2,3-ethenoguanine, and 1,N2-ethenoguanine. cdc.gov

The detection of this compound and its related compounds can thus provide a direct measure of the biologically effective dose of these carcinogens in an individual.

Biomarker for Oxidative Stress and Lipid Peroxidation

Beyond exogenous chemical exposure, this compound is also a key biomarker for endogenous damage caused by oxidative stress and lipid peroxidation. regulations.govnih.govacs.orgmdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com

These highly reactive oxygen species can damage cellular components, including lipids. nih.gov The peroxidation of lipids, particularly polyunsaturated fatty acids, generates reactive aldehydes that can subsequently react with DNA bases. acs.org This process leads to the formation of etheno adducts like this compound, which are considered reliable markers of oxidative DNA damage. acs.orgnih.gov

Elevated levels of these adducts have been observed in conditions associated with chronic inflammation and oxidative stress, such as Wilson's disease and primary hemochromatosis. nih.gov Furthermore, dietary factors, such as a high intake of ω-6 polyunsaturated fatty acids, have been shown to increase the levels of etheno-DNA adducts in white blood cells. nih.gov

Table 1: Factors Associated with Increased this compound Levels

| Category | Specific Factor | Reference |

| Exogenous Carcinogens | Vinyl Chloride | acs.org, nih.gov |

| Ethyl Carbamate (Urethane) | nih.gov | |

| Benzene (B151609) | nih.gov | |

| Endogenous Processes | Oxidative Stress | regulations.gov, nih.gov |

| Lipid Peroxidation | regulations.gov, nih.gov | |

| Lifestyle/Dietary Factors | Cigarette Smoking (in males) | nih.gov |

| High ω-6 Polyunsaturated Fatty Acid Intake | nih.gov | |

| High Salt Intake | researchgate.net | |

| Disease States | Wilson's Disease | nih.gov |

| Primary Hemochromatosis | nih.gov | |

| Chronic Pancreatitis | nih.gov | |

| Cancer-Prone Tissues (general) | acs.org |

Urinary Excretion as a Non-Invasive Measurement

A significant advantage of using this compound as a biomarker is the ability to measure it non-invasively through urinalysis. nih.govnih.gov When DNA containing this adduct is repaired by cellular mechanisms, the excised adduct is released and subsequently excreted in the urine without further metabolism. acs.orgnih.gov